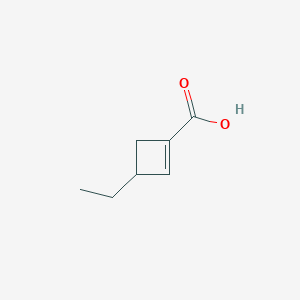

3-Ethylcyclobut-1-ene-1-carboxylic acid

Description

Significance of Cyclobutene (B1205218) Architectures in Contemporary Organic Chemistry

Cyclobutene architectures are significant in modern organic chemistry due to their unique structural and reactive properties. As strained four-membered rings containing a double bond, they are found in a variety of bioactive natural products and medicinally important small molecules. nih.gov The inherent ring strain makes them valuable synthetic intermediates, readily undergoing ring-opening reactions to form stereodefined 1,3-dienes, which are useful in Diels-Alder reactions and other transformations. nih.gov

Furthermore, cyclobutene derivatives serve as versatile precursors for the synthesis of other carbocyclic and heterocyclic compounds. nih.gov Their ability to participate in controlled electrocyclic reactions, both thermally and photochemically, allows for the stereospecific construction of complex molecular frameworks. This reactivity has been harnessed in the total synthesis of numerous intricate natural products. The rigid, three-dimensional structure of the cyclobutane (B1203170) and cyclobutene core is also increasingly utilized in medicinal chemistry to create bioisosteric replacements for other functional groups, enhancing properties like metabolic stability and binding affinity.

Overview of Alicyclic Carboxylic Acids in Synthetic Methodologies

Alicyclic carboxylic acids, which are carboxylic acids attached to a non-aromatic ring, are important building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can be transformed into a wide array of other functionalities, including esters, amides, alcohols, and amines. georganics.sk In the context of synthetic methodologies, the carboxyl group can act as a directing group, influencing the regioselectivity of reactions on the alicyclic ring.

Moreover, alicyclic carboxylic acids are key substrates in a variety of named reactions and synthetic transformations. For instance, they can undergo decarboxylation reactions to generate carbanions or radicals, which can then participate in bond-forming reactions. chemicalbook.comwikipedia.org The presence of the carboxylic acid on a strained ring system, such as a cyclobutane or cyclobutene, can influence the reactivity of the ring and provide pathways to unique molecular scaffolds. Their use is integral to the synthesis of pharmaceuticals, agrochemicals, and materials. georganics.skchemimpex.com

Historical Development of Research on Cyclobutene Carboxylic Acids

The history of cyclobutane and cyclobutene chemistry is marked by early challenges in synthesis and characterization. Initial attempts to synthesize cyclobutane dicarboxylic acids in the late 19th century by chemists like Markownikoff and Perkin were fraught with difficulties, often leading to misidentification of the products. okstate.edu A significant breakthrough in the chemistry of four-membered rings came from the work of Richard Willstätter, who, in the early 20th century, successfully synthesized cyclobutane by the hydrogenation of cyclobutene. This work laid the foundation for understanding the structure and reactivity of these strained rings.

The development of synthetic methods for cyclobutene carboxylic acids has evolved significantly since these early explorations. The advent of modern synthetic techniques, such as [2+2] cycloaddition reactions, has made these compounds more accessible. Research has expanded from the synthesis of the parent cyclobutene ring to the preparation of a wide variety of substituted derivatives, including those bearing carboxylic acid functional groups. This progress has enabled a more systematic investigation of their chemical properties and potential applications.

Research Rationale and Scope for 3-Ethylcyclobut-1-ene-1-carboxylic acid

While extensive research has been conducted on various cyclobutene derivatives, the specific compound this compound has not been the subject of detailed published studies. The rationale for investigating this particular molecule stems from the broader interest in understanding how substitution patterns on the cyclobutene ring influence its reactivity and properties. The presence of an ethyl group at the 3-position and a carboxylic acid at the 1-position of the cyclobutene ring presents an interesting combination of electronic and steric factors.

The scope of research for this compound would likely encompass several key areas. Firstly, the development of efficient and stereoselective synthetic routes to this compound would be a primary objective. Secondly, a thorough investigation of its chemical reactivity would be of interest, particularly in reactions that take advantage of the strained ring system and the carboxylic acid functionality. This could include ring-opening reactions, cycloadditions, and transformations of the carboxyl group. Finally, the exploration of its potential applications, for example as a building block in the synthesis of more complex molecules with potential biological activity, would be a logical extension of this research. The lack of existing data highlights an opportunity for new discoveries in the field of cyclobutene chemistry.

Detailed Research Findings

As of the current literature, specific experimental data for this compound is not available. However, based on the known properties of similar compounds, we can predict certain characteristics and outline the types of research findings that would be sought.

Predicted Physicochemical Properties

The following table presents predicted physicochemical properties for this compound. These values are computationally derived and serve as an estimation pending experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 126.068079557 g/mol |

| Monoisotopic Mass | 126.068079557 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| Heavy Atom Count | 9 |

Expected Spectroscopic Data

Detailed spectroscopic analysis would be crucial for the characterization of this compound. The expected features in various spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the protons on the cyclobutene ring, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). The chemical shifts and coupling constants of the ring protons would provide valuable information about the conformation of the cyclobutene ring.

¹³C NMR: The spectrum would show signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm), the two olefinic carbons of the cyclobutene ring, the aliphatic carbons of the ring, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1700-1725 cm⁻¹), and a C=C stretching absorption for the double bond in the cyclobutene ring (around 1640-1680 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89897-93-8 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-ethylcyclobutene-1-carboxylic acid |

InChI |

InChI=1S/C7H10O2/c1-2-5-3-6(4-5)7(8)9/h3,5H,2,4H2,1H3,(H,8,9) |

InChI Key |

SGNJQXXBFHTBMS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylcyclobut 1 Ene 1 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Ethylcyclobut-1-ene-1-carboxylic acid reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve breaking the bonds of the cyclobutene (B1205218) ring and the carbon-carbon bond of the carboxylic acid group.

One logical disconnection is at the double bond of the cyclobutene ring, suggesting a [2+2] cycloaddition reaction between an alkyne and an alkene as a key step. In this scenario, the target molecule could be conceptually disconnected into a suitable alkyne, such as 1-butyne, and an alkene bearing a carboxylic acid or a precursor group.

Another strategic disconnection involves cleaving the single bonds within the cyclobutene ring. This approach might lead to acyclic precursors that could undergo ring-closing reactions, such as olefin metathesis, to form the desired four-membered ring.

Finally, the carboxylic acid group can be disconnected, leading to a 3-ethylcyclobut-1-ene intermediate. This suggests a synthetic route where the cyclobutene core with the ethyl substituent is first constructed, followed by the introduction of the carboxylic acid functionality in a subsequent step.

De Novo Synthesis Approaches to the Cyclobutene Core

The formation of the cyclobutene ring is a critical aspect of the synthesis of this compound. Several modern synthetic methods can be employed for this purpose.

Intramolecular cyclization reactions of appropriately functionalized acyclic precursors can provide a viable route to the cyclobutene core. For instance, a 1,4-dihalide or a related derivative could undergo a Wurtz-type reductive coupling to form the four-membered ring. However, controlling the regioselectivity to introduce the double bond at the desired position can be challenging.

Ring-closing olefin metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic olefins, including cyclobutenes. libretexts.org This approach would involve an acyclic diene precursor. For the synthesis of a 3-substituted cyclobutene, a diene with the ethyl group at the appropriate position would be required. The success of RCM for the formation of strained four-membered rings is highly dependent on the choice of catalyst and reaction conditions. beilstein-journals.org

| Catalyst Type | Description | Potential Applicability |

| Grubbs' Catalysts | Ruthenium-based catalysts widely used for RCM. First, second, and third-generation catalysts offer varying reactivity and functional group tolerance. | Potentially applicable for the RCM of a suitable diene precursor to form the cyclobutene ring. |

| Schrock Catalysts | Molybdenum-based catalysts known for their high activity. | May also be effective, particularly for challenging ring closures. |

This table presents potential catalyst types for the synthesis of the cyclobutene core via olefin metathesis.

The [2+2] cycloaddition reaction is a direct and atom-economical method for the construction of cyclobutane (B1203170) and cyclobutene rings. researchgate.netacs.org This reaction can be induced either photochemically or thermally.

Photochemical [2+2] Cycloaddition: This method typically involves the reaction of an alkene with an alkyne under UV irradiation. aklectures.com For the synthesis of this compound, the reaction could be envisioned between an alkene like 1-butene (B85601) and an alkyne bearing a carboxylic acid precursor, such as propiolic acid or its ester. The regioselectivity of the cycloaddition would be a critical factor to control. nsf.gov

Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for ground-state reactions, they can occur with activated substrates such as ketenes or under specific conditions that overcome the high activation energy. rsc.orgwikipedia.org For instance, the reaction of a ketene (B1206846) with an alkyne can yield a cyclobutenone, which can then be further functionalized. nih.gov A thermal cycloaddition between an enamine and an alkyne dicarboxylate has also been reported to yield cyclobutene derivatives. organicreactions.org

| Cycloaddition Method | Reactants | Conditions | Key Considerations |

| Photochemical [2+2] | Alkene + Alkyne | UV light | Regioselectivity, potential for side reactions. aklectures.comnsf.gov |

| Thermal [2+2] | Ketene + Alkyne | Heat | Requires activated substrates, potential for rearrangements. rsc.orgnih.gov |

This table summarizes cycloaddition routes to form the cyclobutene core.

Introduction of the Carboxylic Acid Functionality

Once the 3-ethylcyclobutene core is established, the final step would be the introduction of the carboxylic acid group at the C1 position of the double bond.

Carbonylation reactions, which involve the introduction of a carbonyl group, are a powerful method for the synthesis of carboxylic acids. While direct carbonylation of a cyclobutene might be challenging, a common strategy involves the carbonylation of an organometallic intermediate.

For instance, a vinyl halide or triflate derivative of 3-ethylcyclobutene could be prepared. This intermediate could then undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile (e.g., water or an alcohol followed by hydrolysis) to afford the desired carboxylic acid. High-pressure carbonylation has been used in the context of cyclobutane derivatives, suggesting its potential applicability. researchgate.net

Another approach could involve the lithiation of the 1-position of 3-ethylcyclobutene followed by quenching with carbon dioxide to directly install the carboxylic acid group. The feasibility of this approach would depend on the acidity of the vinylic proton and the stability of the resulting vinyllithium (B1195746) species.

Oxidation of Precursor Moieties

The formation of the carboxylic acid group on the cyclobutene ring can be effectively achieved through the oxidation of appropriate precursor molecules, such as primary alcohols or aldehydes. This is a fundamental transformation in organic synthesis. youtube.comyoutube.com The direct oxidation of a primary alcohol, such as (3-ethylcyclobut-1-en-1-yl)methanol, or an aldehyde like 3-ethylcyclobut-1-ene-1-carbaldehyde, presents a straightforward route to the target carboxylic acid.

Commonly employed oxidizing agents for converting primary alcohols and aldehydes to carboxylic acids include strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comyoutube.com The reaction with chromic acid, for instance, first converts a primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. youtube.com Ozonolysis under oxidizing conditions can also be used to cleave a larger precursor molecule to yield a carboxylic acid. youtube.com

Table 1: Common Oxidizing Agents for Carboxylic Acid Synthesis

| Oxidizing Agent | Precursor | Typical Conditions |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Primary Alcohol, Aldehyde | Aqueous acid |

| Potassium Permanganate (KMnO₄) | Primary Alcohol, Aldehyde | Basic, followed by acid workup |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C3 position (the carbon bearing the ethyl group) means that this compound can exist as two enantiomers. Stereoselective synthesis aims to produce a single enantiomer preferentially. researchgate.net This control is crucial in medicinal chemistry, where different enantiomers can have different biological activities. wikipedia.org Strategies to achieve this include the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a chiral compound that is temporarily incorporated into the structure of a non-chiral starting material to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed.

In a potential synthesis of a specific enantiomer of this compound, a prochiral precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam. wikipedia.org For example, an achiral cyclobutenone could be derivatized with a chiral auxiliary. The subsequent conjugate addition of an ethyl group (using an organocuprate, for instance) would be directed to one face of the molecule by the steric hindrance of the auxiliary, leading to the formation of one diastereomer in excess. Finally, removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis in Cyclobutene Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is often more efficient than using stoichiometric chiral auxiliaries. Transition metal catalysis is a powerful tool for the enantioselective synthesis of cyclobutane and cyclobutene derivatives. researchgate.netnih.gov

Methods such as [2+2] cycloadditions are fundamental for forming four-membered rings. researchgate.netchemistryviews.org A catalytic enantioselective [2+2] cycloaddition between an appropriate alkyne and an alkene, mediated by a chiral transition metal complex (e.g., using iridium, cobalt, or molybdenum catalysts), could be envisioned to construct the chiral cyclobutene core. nih.govchemistryviews.orgresearchgate.net The chiral ligands coordinated to the metal center create a chiral environment that influences the approach of the substrates, favoring the formation of one enantiomer over the other. nih.gov

Table 2: Examples of Catalysts in Asymmetric Cycloaddition

| Metal Catalyst Precursor | Chiral Ligand Type | Reaction Type | Reference |

|---|---|---|---|

| [Ir(cod)Cl]₂ | Chiral Phosphoramidite | Asymmetric Allylic Etherification / [2+2] Photocycloaddition | chemistryviews.org |

| Co(OTf)₂ | Chiral Pyridine-based Ligands | (3+3) Cycloaddition | nih.gov |

Conversion of Related Cyclobutane and Cyclobutene Derivatives

The target molecule can also be synthesized by modifying existing cyclobutane or cyclobutene skeletons. These methods involve creating the double bond within a saturated ring or transforming a functional group on a pre-formed ring into the desired carboxylic acid.

Dehydrogenation and Olefin Formation

One synthetic strategy could begin with a saturated cyclobutane ring, such as 3-ethylcyclobutanecarboxylic acid. The introduction of the double bond to form the cyclobutene ring is a key step. This transformation can be achieved through various elimination reactions. A common method involves introducing a good leaving group, such as a halide (e.g., bromine), at a position adjacent to where the double bond is desired. Subsequent treatment with a non-nucleophilic base would induce an E2 elimination, forming the carbon-carbon double bond within the ring.

Functional Group Transformations (e.g., hydrolysis of esters)

In many synthetic sequences, a carboxylic acid is protected as an ester to prevent it from undergoing unwanted reactions. openstax.org The ester is generally less reactive than the corresponding carboxylic acid. openstax.org Therefore, a common final step in the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl 3-ethylcyclobut-1-ene-1-carboxylate. nih.gov

This hydrolysis can be carried out under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: The ester is heated with water in the presence of a strong acid catalyst. This reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide. openstax.orglibretexts.org This reaction is irreversible and proceeds through a nucleophilic acyl substitution pathway to give a carboxylate salt. openstax.org A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid. openstax.orglibretexts.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3-ethylcyclobut-1-en-1-yl)methanol |

| 3-ethylcyclobut-1-ene-1-carbaldehyde |

| Potassium permanganate |

| Chromic acid |

| Evans oxazolidinone |

| Camphorsultam |

| 3-ethylcyclobutanecarboxylic acid |

| Ethyl 3-ethylcyclobut-1-ene-1-carboxylate |

| Sodium hydroxide |

Optimization of Reaction Conditions and Process Efficiency

The synthesis of substituted cyclobutenes, such as this compound, is often achieved through [2+2] cycloaddition reactions between an appropriately substituted alkyne and an alkene. nsf.govnih.gov The efficiency and selectivity of these reactions are highly dependent on a range of conditions that can be systematically optimized to maximize product yield and purity. Key areas for optimization include the choice of catalyst, solvent, temperature, and reactant concentrations.

Catalyst Selection: The use of transition-metal catalysts is pivotal in promoting [2+2] cycloadditions, which may otherwise be thermally forbidden or inefficient. organic-chemistry.org Metals such as cobalt, rhodium, gold, and nickel have been shown to effectively catalyze the formation of cyclobutene rings. nsf.govorganic-chemistry.org Optimization involves screening a variety of catalysts and their associated ligands to identify the most effective combination for the specific substrates. For instance, a cobalt-based catalyst might offer high enantioselectivity, which is crucial for producing specific stereoisomers. nsf.govresearchgate.net The catalyst loading is another critical parameter; minimizing the amount of catalyst without sacrificing yield or reaction time is essential for reducing costs and simplifying purification.

Solvent Effects: The reaction medium can profoundly influence the rate and outcome of cycloaddition reactions. iupac.org Solvent polarity, viscosity, and coordinating ability can affect the stability of intermediates and transition states. iupac.org For the synthesis of this compound, a screening process would evaluate a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DCM). In some catalytic systems, additives or co-solvents like hexafluoroisopropanol (HFIP) have been shown to dramatically improve yields. acs.org

Temperature and Concentration: Reaction temperature is a fundamental parameter to optimize. While higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts or decomposition of the catalyst or product. An optimal temperature profile ensures a reasonable reaction time while maximizing selectivity for the desired product. Similarly, the concentration of reactants can impact reaction kinetics and selectivity. High concentrations may favor the desired bimolecular reaction, but could also lead to side reactions or solubility issues.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the interplay of these variables. The following table illustrates a hypothetical optimization study for a key cycloaddition step.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5% Catalyst A | Toluene | 80 | 45 |

| 2 | 2% Catalyst A | Toluene | 80 | 38 |

| 3 | 5% Catalyst B | Toluene | 80 | 62 |

| 4 | 5% Catalyst B | DCM | 40 | 75 |

| 5 | 5% Catalyst B | DCM | 25 | 88 |

| 6 | 2% Catalyst B | DCM | 25 | 85 |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by adhering to the 12 Principles of Green Chemistry. yale.edu This approach aims to minimize the environmental impact of chemical manufacturing by reducing waste, avoiding hazardous substances, and improving energy efficiency. rjpn.org

Catalysis and Atom Economy: One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. yale.edu Catalytic methods, as described in the optimization section, inherently reduce waste because the catalyst is used in small amounts and can be recycled, leading to a higher E-factor (Environmental Factor). Furthermore, synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Cycloaddition reactions are generally considered to have high atom economy as all the atoms of the reactants are incorporated into the product.

Safer Solvents and Energy Efficiency: The choice of solvent is a major consideration in green chemistry. nih.gov Traditional volatile organic compounds (VOCs) pose risks to human health and the environment. Green design prioritizes the use of safer solvents, such as water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether (solvent-free reactions). acs.org Energy efficiency is another key principle, advocating for reactions to be conducted at ambient temperature and pressure whenever possible. rjpn.org The development of highly active catalysts can enable reactions to proceed under milder conditions, thereby reducing energy consumption. nsf.govnih.gov

The table below compares a hypothetical traditional synthesis with a greener alternative for a precursor to the target molecule.

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalysis | Stoichiometric reagent | High-turnover catalytic system (e.g., 0.5 mol% Co-catalyst) nsf.gov |

| Atom Economy | Elimination reaction, low atom economy | [2+2] Cycloaddition, 100% theoretical atom economy |

| Solvents | Chlorinated solvents (e.g., Chloroform) | Benign solvent (e.g., Ethyl acetate) or solvent-free |

| Energy Efficiency | High temperature (reflux, >100°C) | Ambient temperature (25°C) rjpn.org |

| Waste Generation | High E-Factor due to reagents and multiple steps | Low E-Factor due to catalysis and high atom economy |

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 3 Ethylcyclobut 1 Ene 1 Carboxylic Acid

Reactions of the Cyclobutene (B1205218) Double Bond

The endocyclic double bond in the strained four-membered ring of 3-Ethylcyclobut-1-ene-1-carboxylic acid is a site of high reactivity. The ring strain and the accessibility of the π-electrons make this moiety susceptible to a variety of reactions that aim to relieve this strain.

Cycloaddition reactions are a key class of transformations for alkenes, and the strained double bond of cyclobutenes makes them particularly interesting substrates. mdpi.com These reactions involve the formation of a new ring by the concerted or stepwise combination of two or more unsaturated molecules. libretexts.orglibretexts.org In the case of this compound, the double bond can participate as a 2π component in various cycloaddition reactions.

A notable example is the [2+2] cycloaddition, which can occur photochemically. libretexts.org This reaction involves the combination of two alkene units to form a cyclobutane (B1203170) ring. While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for concerted pathways, photochemical activation can promote this reaction. libretexts.org

Interactive Data Table: Examples of Potential [2+2] Cycloaddition Reactions

| Reactant with this compound | Reaction Type | Potential Product |

| Ethene (under photochemical conditions) | [2+2] Cycloaddition | A tricyclic cyclobutane derivative |

| Ketene (B1206846) | [2+2] Cycloaddition | A bicyclic system containing a cyclobutanone (B123998) ring |

The electron-rich π-bond of the cyclobutene ring is susceptible to attack by electrophiles, leading to electrophilic addition reactions. msu.edupearson.comlibretexts.org This is one of the most common transformations for alkenes. msu.edu The reaction is initiated by an electrophile attacking the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. pearson.com

The regioselectivity of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu In the case of this compound, the double bond is trisubstituted, and the addition of an electrophile would lead to the formation of a tertiary carbocation, which is relatively stable.

Radical and nucleophilic additions to the double bond are also possible under specific conditions, although electrophilic additions are generally more common for alkenes. msu.edu

Interactive Data Table: Examples of Potential Addition Reactions

| Reagent | Reaction Type | Expected Major Product |

| HBr | Electrophilic Addition | 2-Bromo-3-ethylcyclobutane-1-carboxylic acid |

| H₂O/H⁺ | Electrophilic Addition (Hydration) | 2-Hydroxy-3-ethylcyclobutane-1-carboxylic acid |

| Br₂ | Electrophilic Addition (Halogenation) | 1,2-Dibromo-3-ethylcyclobutane-1-carboxylic acid |

The double bond of this compound can be functionalized through various oxidation reactions. Epoxidation, the formation of a three-membered cyclic ether (epoxide), can be achieved by treating the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation is another important functionalization reaction, which involves the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or cold, dilute potassium permanganate (B83412) (KMnO₄).

Interactive Data Table: Examples of Potential Olefin Functionalization Reactions

| Reagent | Reaction Type | Potential Product |

| m-CPBA | Epoxidation | 3-Ethyl-1,2-epoxycyclobutane-1-carboxylic acid |

| OsO₄, then NaHSO₃ | Dihydroxylation | 1,2-Dihydroxy-3-ethylcyclobutane-1-carboxylic acid |

| O₃, then Me₂S | Ozonolysis | A keto acid resulting from cleavage of the double bond |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, primarily involving nucleophilic acyl substitution. libretexts.orgmsu.edu

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.comchemguide.co.uklibretexts.org The Fischer esterification is a common method for this transformation. msu.edumasterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. msu.edumasterorganicchemistry.com

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comlookchemmall.comlibretexts.org

Interactive Data Table: Examples of Potential Esterification and Amidation Reactions

| Reagent | Reaction Type | Potential Product |

| Ethanol, H₂SO₄ (catalyst) | Fischer Esterification | Ethyl 3-ethylcyclobut-1-ene-1-carboxylate |

| Methanol, HCl (catalyst) | Fischer Esterification | Methyl 3-ethylcyclobut-1-ene-1-carboxylate |

| Ammonia, DCC | Amidation | 3-Ethylcyclobut-1-ene-1-carboxamide |

| Aniline, DCC | Amidation | N-Phenyl-3-ethylcyclobut-1-ene-1-carboxamide |

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.

The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. However, this transformation can be achieved using specialized reagents that are less reactive than LiAlH₄, or by first converting the carboxylic acid to a derivative like an acyl chloride, which can then be reduced to an aldehyde using a milder reducing agent.

Interactive Data Table: Examples of Potential Reduction Reactions

| Reagent | Reaction Type | Potential Product |

| 1. LiAlH₄, 2. H₃O⁺ | Reduction | (3-Ethylcyclobut-1-en-1-yl)methanol |

| 1. SOCl₂, 2. LiAl(O-t-Bu)₃H | Reduction to Aldehyde | 3-Ethylcyclobut-1-ene-1-carbaldehyde |

Carboxylic Acid Activation for Coupling Reactions

The carboxylic acid moiety of this compound is a versatile handle for the construction of larger molecules through the formation of amide and ester bonds. Activation of this group is a prerequisite for its reaction with nucleophiles such as amines and alcohols. A variety of modern coupling reagents, developed primarily for peptide synthesis, can be effectively employed for this purpose.

Common strategies for activating the carboxylic acid involve its conversion into a more reactive intermediate. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. In the presence of such reagents, the carboxylic acid forms a highly reactive O-acylisourea intermediate, which is readily attacked by a nucleophile. To enhance efficiency and minimize side reactions like racemization, these couplings are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

Phosphonium and aminium/uronium salt-based reagents represent another major class of activating agents. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are known for their high efficiency and rapid reaction times. These reagents convert the carboxylic acid into a reactive ester in situ, facilitating smooth coupling. The choice of reagent can be critical, especially when dealing with sterically hindered substrates, a consideration that may be relevant due to the substituted cyclobutene ring.

The Fischer esterification provides a classical method for ester formation, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. While effective, this method is reversible and often requires a large excess of the alcohol to drive the equilibrium towards the product.

Beyond amide and ester formation, the carboxylic acid group can also participate in palladium-catalyzed cross-coupling reactions. While direct decarboxylative couplings of sp²-hybridized carboxylic acids are more common, methodologies for the decarboxylative coupling of certain aliphatic carboxylic acids have also been developed, suggesting potential, though less explored, pathways for C-C bond formation at the C1 position of the cyclobutene ring.

| Coupling Reagent Class | Example Reagents | Intermediate | Key Features |

| Carbodiimides | DCC, EDC | O-acylisourea | Widely used, often with additives like HOBt to improve efficiency. |

| Phosphonium Salts | BOP, PyBOP | Activated ester | High efficiency, suitable for sterically hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU | Activated ester | Rapid reactions, low racemization. |

| Acid Catalysis | H₂SO₄, TsOH | Protonated carbonyl | Classical method for esterification (Fischer esterification). |

Ring-Opening and Rearrangement Reactions

The significant ring strain inherent in the four-membered cyclobutene ring of this compound is a major driving force for a variety of ring-opening and rearrangement reactions. These transformations typically occur under thermal or photochemical conditions and lead to the formation of more stable, acyclic or larger-ring systems.

Electrocyclic Ring Opening Dynamics

Under thermal conditions, cyclobutenes undergo a concerted electrocyclic ring-opening to form conjugated butadienes. This reaction proceeds in a conrotatory fashion, as dictated by the Woodward-Hoffmann rules for a 4π-electron system. For a substituted cyclobutene such as this compound, the direction of this conrotatory motion is influenced by the substituent at the 3-position, a phenomenon known as torquoselectivity.

The ethyl group at the C3 position is an electron-donating alkyl group. According to established principles of torquoselectivity, electron-donating groups preferentially rotate "outward" during the ring-opening process. This outward rotation minimizes steric interactions in the transition state and leads to the formation of a specific stereoisomer of the resulting butadiene. Therefore, the thermal electrocyclic ring-opening of this compound is predicted to proceed with the ethyl group rotating outward, yielding (E)-2-carboxy-4-methylhexa-1,3-diene as the major product. The carboxylic acid at the C1 position, being part of the π-system, also influences the electronic landscape of the molecule but the dominant stereochemical control comes from the C3 substituent.

Vinylcyclobutene Rearrangements

While this compound itself does not possess a vinyl group necessary for the classic vinylcyclobutane rearrangement, synthetic modification of the carboxylic acid to a vinyl substituent would open up this important reaction pathway. Should the carboxylic acid be converted to a vinyl group, the resulting 3-ethyl-1-vinylcyclobutene would be susceptible to a thermally induced rearrangement to form a cyclohexadiene derivative.

The vinylcyclobutane-to-cyclohexadiene rearrangement is a well-studied pericyclic reaction that is understood to proceed through a diradical intermediate. The reaction involves the homolytic cleavage of the C1-C4 bond of the cyclobutane ring to form a diradical, which then undergoes ring closure to form the more stable six-membered ring. The stereochemistry of the substituents on the starting vinylcyclobutane influences the stereochemical outcome of the cyclohexadiene product. For a hypothetical 3-ethyl-1-vinylcyclobutene, the rearrangement would be expected to produce a mixture of substituted cyclohexadiene isomers, with the exact ratio depending on the conformational preferences of the diradical intermediate and the relative stabilities of the possible products. This rearrangement is a powerful tool in organic synthesis for the construction of six-membered rings from four-membered precursors.

Functionalization of the Ethyl Substituent

The ethyl group at the C3 position of this compound presents opportunities for further molecular elaboration through the selective functionalization of its C-H bonds. However, the presence of the reactive double bond and the carboxylic acid group necessitates the use of highly selective reagents and reaction conditions to avoid unwanted side reactions.

Selective Oxidation and Reduction

Direct selective oxidation of the ethyl group in the presence of the alkene and carboxylic acid functionalities is a significant synthetic challenge. Strong oxidizing agents, such as potassium permanganate or chromic acid, would readily attack the double bond, leading to cleavage of the cyclobutene ring. More controlled oxidation might be achievable using modern catalytic methods that favor C-H oxidation. For instance, rhodium-catalyzed C-H insertion reactions with carbenoids could potentially be directed to the secondary C-H bonds of the ethyl group, although chemoselectivity with respect to the allylic C-H bonds of the cyclobutene ring would be a critical factor.

The reduction of the ethyl group, a saturated alkyl chain, is not a feasible transformation under standard conditions. However, if the ethyl group were to be first oxidized to a keto group (forming 3-acetylcyclobut-1-ene-1-carboxylic acid), this ketone could then be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride. Subsequent transformations of this alcohol would then be possible.

Introduction of Additional Functionalities

The introduction of new functional groups onto the ethyl substituent can be envisioned through several strategies, primarily revolving around C-H activation or radical-mediated processes.

Directed C-H Functionalization: While the carboxylic acid can direct C-H functionalization of the cyclobutane ring itself, directing this reactivity to the remote ethyl group is challenging. However, conversion of the carboxylic acid to a suitable directing group, such as an 8-aminoquinoline (B160924) amide, could potentially enable palladium-catalyzed C-H activation at the terminal methyl group of the ethyl substituent.

Free-Radical Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, could introduce a halogen atom onto the ethyl group. This reaction typically shows a preference for substitution at the more substituted carbon, meaning the secondary carbon of the ethyl group would be the likely site of halogenation. The resulting alkyl halide would then serve as a versatile handle for the introduction of other functional groups via nucleophilic substitution or elimination reactions. However, careful control of reaction conditions would be crucial to minimize competing allylic halogenation at the C4 position of the cyclobutene ring.

| Functionalization Method | Potential Reagent(s) | Target Site on Ethyl Group | Challenges and Considerations |

| C-H Oxidation | Rhodium catalysts + diazo compounds | Secondary C-H | Chemoselectivity over allylic C-H bonds and the double bond. |

| Free-Radical Halogenation | NBS, light/AIBN | Secondary C-H | Potential for competing allylic halogenation. |

| Directed C-H Activation | Pd catalysts + directing group | Primary C-H (methyl) | Requires modification of the carboxylic acid to a directing group. |

Catalytic Transformations Involving this compound

The unique structural features of this compound, namely a strained four-membered ring, a reactive carbon-carbon double bond, and a carboxylic acid functional group, make it a potentially versatile substrate for a variety of catalytic transformations. While specific research on this exact molecule is limited, its reactivity can be inferred from studies on analogous cyclobutene and α,β-unsaturated carboxylic acid derivatives. These transformations are broadly categorized into transition metal-catalyzed processes and organocatalytic applications, offering pathways to a diverse range of functionalized cyclobutane and other carbocyclic frameworks.

Transition Metal-Catalyzed Processes

Transition metals are powerful catalysts for a wide array of organic transformations, and their application to cyclobutene derivatives has been an area of active research. The reactivity of this compound is expected to be influenced by the coordination of the metal to both the alkene and the carboxylate moieties.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis. While direct examples with this compound are not prevalent, related systems such as cyclobutanone N-sulfonylhydrazones have been shown to undergo palladium-catalyzed cross-coupling with aryl or benzyl (B1604629) halides to yield cyclobutene structures. organic-chemistry.org This suggests that the cyclobutene core of this compound could potentially undergo similar transformations, possibly after derivatization of the carboxylic acid to a more suitable coupling partner. Furthermore, palladium-catalyzed cascade reactions have been employed to synthesize complex cyclobutene derivatives, indicating the potential for intricate molecular architectures to be built from this scaffold. rsc.org

Rhodium catalysts are also expected to be highly effective in promoting transformations of this compound. For instance, rhodium(III)-catalyzed C(sp²)-H functionalization has been demonstrated on cyclobutene systems, which could allow for the introduction of new substituents at the double bond. nih.gov Additionally, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established field, with rhodium complexes often employed to achieve high enantioselectivity. nih.govacs.org It is therefore plausible that this compound could be stereoselectively reduced to the corresponding saturated cyclobutane-1-carboxylic acid using a suitable chiral rhodium catalyst.

Other transition metals such as ruthenium have also been shown to catalyze the asymmetric hydrogenation of unsaturated carboxylic acids, offering another potential avenue for the stereocontrolled functionalization of this compound. rsc.org The choice of metal and ligand would likely play a crucial role in determining the outcome and stereoselectivity of such reactions.

| Catalyst System | Reaction Type | Potential Product from this compound | Reference |

|---|---|---|---|

| Palladium(0) complexes with phosphine (B1218219) ligands | Cross-coupling (e.g., Suzuki, Heck) | Aryl- or vinyl-substituted cyclobutene derivatives | organic-chemistry.org |

| Rhodium(III) complexes | C-H functionalization | Substituted this compound derivatives | nih.gov |

| Chiral Rhodium or Ruthenium complexes | Asymmetric Hydrogenation | Enantiomerically enriched 3-Ethylcyclobutane-1-carboxylic acid | nih.govacs.orgrsc.org |

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. The presence of the α,β-unsaturated carboxylic acid moiety in this compound makes it a prime candidate for various organocatalytic transformations.

Chiral amines, such as those derived from cinchona alkaloids or prolinol, are known to catalyze a variety of reactions on α,β-unsaturated carbonyl compounds. For example, asymmetric Michael additions, where a nucleophile adds to the β-position of the double bond, could be envisaged. While research has focused on the Michael addition of cyclobutanones to nitroalkenes, the principle of activating an unsaturated system with a chiral amine catalyst is broadly applicable. researchgate.net This could allow for the enantioselective introduction of a wide range of substituents at the 3-position of the cyclobutane ring.

Furthermore, the concept of using "masked" unsaturated esters or amides in asymmetric organocatalysis could be applied to this compound. nih.gov By converting the carboxylic acid to a more reactive derivative, it may be possible to engage it in a wider range of organocatalytic reactions, followed by hydrolysis to regenerate the carboxylic acid.

Brønsted acids have also been shown to catalyze the enantioselective isomerization of certain cyclobutene precursors, highlighting the potential for acid-catalyzed transformations of the cyclobutene ring itself. dicp.ac.cn The interplay between the strained ring and the electronic nature of the substituents would likely govern the feasibility and outcome of such reactions.

| Catalyst Type | Reaction Type | Potential Product from this compound | Reference |

|---|---|---|---|

| Chiral Amines (e.g., prolinol derivatives) | Asymmetric Michael Addition | 3-substituted 3-Ethylcyclobutane-1-carboxylic acid derivatives | researchgate.net |

| Chiral Phosphoric Acids | Asymmetric Cycloadditions | Functionalized bicyclic systems | dicp.ac.cn |

| N-Heterocyclic Carbenes (NHCs) | Acyl Anion Chemistry | Functionalized cyclobutane derivatives via umpolung reactivity | mdpi.com |

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The precise structure of 3-Ethylcyclobut-1-ene-1-carboxylic acid can be determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Cyclobutene (B1205218) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The vinyl proton on the cyclobutene ring would likely resonate in the olefinic region. Protons of the ethyl group and the aliphatic protons on the cyclobutene ring would appear in the upfield region of the spectrum, with their multiplicity determined by the neighboring protons, providing connectivity information.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. pressbooks.pub The two sp² hybridized carbons of the double bond would appear in the olefinic region, typically between 120 and 150 ppm. The sp³ hybridized carbons of the cyclobutene ring and the ethyl group would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 170.0 - 180.0 |

| Vinylic C-H | 6.5 - 7.5 (m, 1H) | 140.0 - 150.0 (C-COOH) |

| Vinylic C | 130.0 - 140.0 (C-H) | |

| Allylic CH | 2.5 - 3.5 (m, 1H) | 35.0 - 45.0 |

| Ring CH₂ | 2.0 - 3.0 (m, 2H) | 30.0 - 40.0 |

| Ethyl CH₂ | 1.5 - 2.0 (q, 2H) | 20.0 - 30.0 |

| Ethyl CH₃ | 0.8 - 1.2 (t, 3H) | 10.0 - 15.0 |

Chemical shifts are predicted based on analogous structures and general NMR principles. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. pressbooks.pub A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹ corresponding to the C=O stretching of the carboxyl group. pressbooks.pub The C=C stretching vibration of the cyclobutene ring would likely appear around 1650 cm⁻¹. The spectrum would also feature C-H stretching vibrations for both sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a symmetric and less polarizable bond, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the cyclobutene ring would also be more prominent in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak | Stretching |

| C-H (sp²) | 3020-3100 (medium) | Medium | Stretching |

| C-H (sp³) | 2850-2960 (strong) | Strong | Stretching |

| C=O (Carboxylic Acid) | 1710-1760 (strong) | Medium | Stretching |

| C=C (Alkene) | ~1650 (medium) | Strong | Stretching |

Frequencies are based on typical values for these functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (C₇H₁₀O₂), the molecular weight is 126.15 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 126. The fragmentation of cyclobutane (B1203170) derivatives often involves ring cleavage. acs.org Key fragmentation pathways for this compound could include the loss of the ethyl group (C₂H₅•), leading to a fragment at m/z = 97, or the loss of the carboxyl group (COOH•), resulting in a fragment at m/z = 81. Another common fragmentation for carboxylic acids is the loss of water (H₂O), which would produce a peak at m/z = 108. Ring opening followed by further fragmentation is also a likely process.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 126 | [C₇H₁₀O₂]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 97 | [M - C₂H₅]⁺ |

| 81 | [M - COOH]⁺ |

| 55 | [C₄H₇]⁺ (from ring cleavage) |

Proposed fragments are based on common fragmentation patterns of related compounds.

Chiroptical Properties and Stereochemical Assignment

The presence of a stereocenter at the C3 position, where the ethyl group is attached, means that this compound can exist as a pair of enantiomers. These enantiomers will rotate plane-polarized light in opposite directions, a property known as optical activity. Chiroptical techniques such as circular dichroism (CD) spectroscopy could be employed to study the stereochemistry of this molecule. The enantioselective synthesis of chiral cyclobutenes is an active area of research, and these methods could be applied to obtain enantiomerically pure samples of this compound. organic-chemistry.orgnih.gov The absolute configuration of the enantiomers could then be determined by comparing experimental CD spectra with theoretical calculations or by chemical correlation to a compound of known stereochemistry.

X-ray Crystallography of Solid-State Forms and Derivatives

If this compound can be obtained in a crystalline form, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C=C double bond in the cyclobutene ring is expected to be shorter than the C-C single bonds. The analysis would also reveal the puckering of the cyclobutene ring and the preferred conformation of the ethyl and carboxylic acid substituents. Furthermore, the crystal packing would show intermolecular interactions, most notably the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimers. libretexts.org

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8 |

| b (Å) | ~6 |

| c (Å) | ~12 |

| β (°) | ~105 |

| Z | 4 |

These values are hypothetical and serve as an example of what could be determined.

Conformational Analysis of the Cyclobutene Ring System

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.com Similarly, the cyclobutene ring is also non-planar. The introduction of substituents on the ring influences the energetics of the ring puckering. For this compound, the ethyl group at the C3 position can adopt either a pseudo-axial or a pseudo-equatorial position. Computational modeling, in conjunction with experimental data from NMR (e.g., through-space correlations from NOESY experiments), can be used to determine the most stable conformation. It is generally expected that the bulkier ethyl group would preferentially occupy the pseudo-equatorial position to minimize steric interactions. The conformational preference will, in turn, affect the reactivity and biological activity of the molecule.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the resulting molecular energies.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to study the electronic structure and energetics of organic molecules, including substituted cyclobutene (B1205218) systems. acs.orgrsc.org For 3-Ethylcyclobut-1-ene-1-carboxylic acid, DFT calculations can be employed to determine a variety of key properties.

These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

| NBO Charge on Carbonyl Carbon | +0.75 | e |

| NBO Charge on Carbonyl Oxygen | -0.68 | e |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. dtic.mil These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for analyzing molecular orbitals (MOs). wayne.edu

For this compound, ab initio calculations can be used to visualize the shapes and energies of the molecular orbitals. This analysis is crucial for understanding the molecule's bonding characteristics and its behavior in chemical reactions, particularly pericyclic reactions governed by orbital symmetry rules. For instance, the analysis of the π-orbitals associated with the double bond and the carbonyl group can explain the molecule's spectroscopic properties and its reactivity as a dienophile or electrophile. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the study of reaction mechanisms. For this compound, a key reaction of interest is the thermally induced 4π-electrocyclic ring-opening to form a substituted butadiene. This reaction is governed by the Woodward-Hoffmann rules, which predict a conrotatory pathway. rsc.org

Computational methods, particularly DFT, can map the entire potential energy surface of this reaction. researchgate.netnih.gov This involves identifying the structures of the reactant, the product, and, most importantly, the transition state that connects them. openmopac.net The transition state is the highest energy point along the reaction coordinate, and its structure reveals the specific atomic motions involved in the bond-breaking and bond-forming processes.

By calculating the energy difference between the reactant and the transition state, the activation energy (ΔE‡) for the ring-opening reaction can be determined. nih.gov This value is a direct measure of the kinetic barrier of the reaction. Studies on similar substituted cyclobutenes have shown that the nature of the substituents can significantly influence this barrier. researchgate.netnih.gov For example, substituents that can stabilize the developing π-system in the transition state, such as phenyl or vinyl groups, tend to lower the activation energy compared to alkyl groups. nih.gov The ethyl and carboxylic acid groups on this compound are expected to have a distinct electronic influence on the stability of the transition state and thus the rate of the reaction.

Table 2: Comparison of Calculated Activation Energies for Electrocyclic Ring-Opening of Substituted Cyclobutenes Source: Data adapted from computational studies on related systems. researchgate.netnih.gov

| Substituent (R) at C2 in R-cyclobutenecarboxylic acid | Activation Energy (kcal/mol) |

| -CH(COOMe)2 | 25.5 |

| -CH2OH | 21.0 |

| -CN | 19.9 |

| -Ph | 19.1 |

| -N3 | 18.8 |

| -OMe | 17.5 |

Prediction of Spectroscopic Parameters

Computational methods are capable of predicting various spectroscopic parameters, which can be invaluable for identifying and characterizing a molecule. For this compound, theoretical calculations can generate predicted spectra that can be compared with experimental data.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculation provides theoretical chemical shifts for each unique proton and carbon atom in the molecule, which aids in the assignment of experimental spectra.

Infrared (IR) Spectroscopy : The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. nih.gov These calculations can identify the characteristic stretching and bending modes, such as the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the various C-H vibrations.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can help identify the λ_max associated with π → π* and n → π* transitions within the molecule's chromophores.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Carboxylic Acid Note: This table, based on a study of Chromone-3-Carboxylic Acid nih.gov, demonstrates the typical accuracy of DFT/GIAO calculations in predicting NMR spectra.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C2 | 155.6 | 153.2 |

| C3 | 112.5 | 110.8 |

| C4 | 178.1 | 176.5 |

| C9 | 156.4 | 154.9 |

| C10 | 121.8 | 120.1 |

| C12 (COOH) | 164.7 | 163.4 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Due to the presence of a flexible ethyl group and the puckering nature of the four-membered ring, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations and potential energy surface scans are computational techniques used to explore this conformational landscape. researchgate.net

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of different rotational states (rotamers) of the ethyl group and the carboxylic acid group, as well as the ring-puckering conformations of the cyclobutene ring. researchgate.net These simulations can identify the most stable, low-energy conformers and the energy barriers between them. Understanding the conformational preferences is important as different conformers can have different reactivities and spectroscopic signatures. For instance, a potential energy surface scan of cyclobutanecarboxylic acid revealed four distinct stable conformers. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) within Cyclobutene Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.govmdpi.com A QSAR study for a series of substituted cyclobutene carboxylic acids, including this compound, could be developed to predict their reactivity in the electrocyclic ring-opening reaction.

The process involves several steps:

Data Set Generation : A series of cyclobutene carboxylic acids with varying substituents would be synthesized or modeled.

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the observed or calculated reactivity (e.g., the activation energy for ring-opening). nih.gov

The resulting QSAR model, if statistically robust, could then be used to predict the reactivity of new, unstudied cyclobutene carboxylic acids based solely on their calculated descriptors. This approach can accelerate the design of molecules with desired reactivity profiles. researchgate.net

Applications in Advanced Organic Synthesis

3-Ethylcyclobut-1-ene-1-carboxylic acid as a Chiral Building Block

Chiral carboxylic acids are valuable building blocks in asymmetric synthesis, enabling the construction of enantiomerically pure molecules. researchgate.net If this compound were to be resolved into its individual enantiomers, it could theoretically be employed in the synthesis of complex chiral targets. The stereocenter at the 3-position bearing the ethyl group would allow for the introduction of chirality into a target molecule. The carboxylic acid group provides a handle for further chemical manipulation, such as amide bond formation or reduction to an alcohol, while preserving the chiral integrity of the cyclobutene (B1205218) core.

Table 1: Potential Chiral Transformations of this compound

| Transformation | Reagents (Example) | Product Type | Potential Application |

|---|---|---|---|

| Amide Coupling | Amine, Coupling Agent (e.g., DCC, HATU) | Chiral Amide | Pharmaceutical intermediates |

| Reduction | LiAlH4, BH3 | Chiral Alcohol | Ligand synthesis |

Precursor in the Synthesis of Complex Natural Products

Cyclobutane-containing natural products are a known class of compounds, and synthetic strategies often rely on the use of functionalized cyclobutane (B1203170) precursors. nih.gov While no specific examples of natural products derived from this compound have been documented, its structure suggests potential pathways. The strained ring could undergo ring-opening or ring-expansion reactions to generate larger, more complex carbocyclic frameworks present in some natural products. The carboxylic acid and alkene functionalities could be manipulated to install other necessary functional groups.

Intermediate in the Formation of Heterocyclic Compounds

Carboxylic acids are common starting materials for the synthesis of a wide array of heterocyclic compounds. Theoretically, this compound could be converted into various heterocyclic systems. For instance, reaction with a diamine could lead to the formation of a pyrimidine (B1678525) or a related nitrogen-containing heterocycle, with the cyclobutene moiety acting as a substituent. The double bond could also participate in cycloaddition reactions to form bicyclic heterocyclic systems.

Utility in Scaffold Diversification and Library Synthesis

In drug discovery, the generation of diverse molecular scaffolds is crucial for identifying new bioactive compounds. bham.ac.uknih.gov The compact and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold. nih.gov this compound could serve as a starting point for the creation of a library of related compounds. By modifying the carboxylic acid group and performing reactions on the double bond, a wide range of derivatives with varying steric and electronic properties could be synthesized for biological screening.

Table 2: Hypothetical Scaffold Diversification Reactions

| Reaction Type | Reagent (Example) | Resulting Functional Group |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4 | Diol |

| Hydrogenation | H2, Pd/C | Saturated Cyclobutane |

Applications in Materials Science and Polymer Chemistry

Carboxylic acid monomers are foundational to the synthesis of many polymers. The presence of a polymerizable alkene and a carboxylic acid group in this compound suggests its potential utility in materials science.

In principle, this compound could be polymerized via its alkene functionality through free-radical or other polymerization mechanisms. google.com The resulting polymer would feature a pendant carboxylic acid group on each repeating unit. These acidic groups could impart specific properties to the polymer, such as hydrophilicity, and could also serve as sites for post-polymerization modification.

The strained cyclobutene ring could potentially be utilized in ring-opening metathesis polymerization (ROMP) to create polymers with unique backbone structures. Furthermore, the carboxylic acid functionality could be used to cross-link polymer chains, leading to the formation of hydrogels or other functional materials. The specific architecture of the monomer could influence the resulting material's thermal and mechanical properties.

Development of Novel Organic Reagents and Catalysts

The unique structural characteristics of this compound, namely its strained four-membered ring, the reactive double bond, and the versatile carboxylic acid functionality, position it as a promising scaffold for the development of novel organic reagents and catalysts. While direct applications of this specific molecule in catalysis are not extensively documented, its potential can be inferred from the well-established reactivity of related cyclobutene and carboxylic acid derivatives in advanced organic synthesis.

Precursors to Chiral Ligands

Functionalized cyclobutene and cyclobutane structures are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov The rigid framework of the cyclobutane ring can provide a well-defined steric environment, which is crucial for achieving high enantioselectivity in catalytic reactions.

Research has demonstrated the successful synthesis of chiral cyclobutanes through the rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters. semanticscholar.orgrsc.org This highlights the utility of the cyclobutene carboxylate scaffold in generating stereochemically complex molecules. The resulting chiral cyclobutane derivatives, bearing multiple stereogenic centers, can be further elaborated into sophisticated ligands for transition metal catalysts. semanticscholar.org

Table 1: Asymmetric Functionalization of Cyclobutene Derivatives

| Catalyst System | Substrate | Product Type | Key Feature |

| Rhodium/Chiral Diene Ligand | Cyclobutene-1-carboxylate esters | Chiral Cyclobutanes | High diastereo- and enantioselectivity |

| Rhodium/Phosphine (B1218219) Ligand | meso-Cyclobutenes | Acylated Cyclobutanes | Asymmetric hydrometallation |

The ethyl group at the 3-position of this compound can influence the stereochemical outcome of such transformations, potentially leading to new classes of chiral ligands with unique steric and electronic properties. The carboxylic acid group serves as a convenient handle for coordination to a metal center or for further chemical modifications to build more complex ligand architectures. semanticscholar.org

Organocatalyst Scaffolds

The development of small molecule organocatalysts is a burgeoning area of organic synthesis. The rigid and strained structure of this compound makes it an intriguing candidate for the core of novel organocatalysts. Bifunctional organocatalysts, which possess both a Brønsted acid/base site and a Lewis acid/base site, are particularly effective in promoting a wide range of chemical transformations. mdpi.com

The carboxylic acid moiety of this compound can function as a Brønsted acid or, upon deprotonation, as a Brønsted base. This group can participate in hydrogen bonding interactions to activate substrates. The strained cyclobutene ring, with its unique electronic properties, could also play a role in the catalytic cycle, potentially through non-covalent interactions with the substrate.

Reagents in Strain-Release Driven Reactions

The inherent ring strain of the cyclobutene core is a significant source of potential energy that can be harnessed to drive chemical reactions. rsc.org This principle is the basis for strain-release driven methodologies in organic synthesis. This compound and its derivatives can be envisioned as reagents in cycloaddition reactions or ring-opening functionalizations.

For instance, upon activation, the cyclobutene ring can undergo cleavage to generate reactive intermediates. The substitution pattern on the cyclobutene, including the ethyl and carboxylic acid groups, would be expected to influence the regioselectivity and stereoselectivity of these transformations, leading to the formation of complex acyclic or larger ring systems.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The development of new and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 3-Ethylcyclobut-1-ene-1-carboxylic acid, future research will likely focus on moving beyond traditional, often harsh, synthetic methods towards more sustainable and efficient alternatives.

Key areas of exploration include:

Catalytic [2+2] Cycloadditions: A primary strategy for forming cyclobutene (B1205218) rings is the [2+2] cycloaddition of an alkyne and an alkene. nih.gov Future work will likely target the use of earth-abundant and non-toxic metal catalysts, such as those based on copper or iron, to construct the cyclobutene core. researchgate.net The goal is to develop reactions that proceed under mild conditions with high atom economy.

Photochemical Methods: Light-mediated reactions offer a green alternative to thermally driven processes. almacgroup.com Research into the photochemical [2+2] cycloaddition to form the cyclobutene ring of molecules like this compound could leverage visible-light photocatalysis, reducing the need for high-energy UV radiation and expanding substrate scope. organic-chemistry.org

Synthesis from Simple Feedstocks: A significant trend is the synthesis of complex molecules from simple, readily available starting materials. rsc.org Novel routes could be developed starting from simple cyclobutanes, introducing the double bond and functional groups through advanced C–H functionalization strategies. nih.gov This approach avoids pre-functionalized starting materials, streamlining the synthetic sequence. rsc.org

A comparative table of potential sustainable synthetic approaches is presented below.

| Synthetic Strategy | Potential Catalyst/Conditions | Key Advantages | Research Focus |

| Catalytic [2+2] Cycloaddition | Earth-abundant metals (e.g., Co, Cu, Fe) | High atom economy, reduced toxicity | Catalyst design, reaction scope expansion |

| Photocatalysis | Visible-light photosensitizers, LEDs | Energy efficiency, mild conditions, safety | Development of new photocatalytic systems |

| C-H Functionalization | Copper or Palladium catalysts | Use of simple feedstocks, step economy | Regio- and stereoselectivity control |

Development of Highly Stereoselective Transformations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. As this compound contains a stereocenter at the C3 position, the development of methods to control its three-dimensional arrangement is crucial for its potential application in medicinal chemistry and materials science.

Future research will likely pursue:

Asymmetric [2+2] Cycloadditions: The use of chiral ligands with metal catalysts can induce high levels of enantioselectivity in the formation of the cyclobutene ring. nih.gov Research efforts will focus on designing new ligand-catalyst systems specifically tailored for the synthesis of chiral cyclobutenes, providing access to enantiopure this compound. researchgate.net

Enantioselective Functionalization: An alternative approach involves the enantioselective functionalization of a prochiral cyclobutene precursor. This could involve chiral catalysts to direct the addition of the ethyl group or other functionalities with high stereocontrol. rsc.org

Electrocyclic Reactions: The strained cyclobutene ring can undergo stereospecific electrocyclic ring-opening to form substituted butadienes. rsc.org Investigating these transformations for chiral derivatives of this compound could provide access to a diverse range of stereodefined acyclic structures, which are also valuable synthetic intermediates. researchgate.net

Integration into Continuous Flow Chemistry and Microreactor Systems

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering significant advantages in safety, scalability, and efficiency over traditional batch processes. nih.gov The application of this technology to the synthesis of this compound represents a major area for future development.

Key trends include: